ERα Binding Affinity: Ospemifene Exhibits ~10-Fold Higher Affinity than Raloxifene or Tamoxifen
In comparative binding assays, ospemifene demonstrates a binding affinity for estrogen receptor alpha (ERα) that is approximately 10-fold higher than that of both raloxifene and tamoxifen, with a reported Ki value of 380 nM for ERα [1]. This higher affinity translates to a more potent interaction with the receptor at lower concentrations, which is a key factor in its distinct tissue-specific profile [1].
| Evidence Dimension | ERα Binding Affinity |
|---|---|
| Target Compound Data | Ki = 380 nM |
| Comparator Or Baseline | Raloxifene: Ki ≈ 3800 nM; Tamoxifen: Ki ≈ 3800 nM (estimated based on 10-fold difference) |
| Quantified Difference | ~10-fold higher affinity |
| Conditions | In vitro competitive radioligand binding assays using recombinant human ERα |
Why This Matters
Higher binding affinity is a critical parameter for in vitro studies, enabling more potent modulation of ER-mediated pathways at lower compound concentrations, which can reduce off-target effects in complex biological systems.
- [1] Bhavsar S, Wurz GT, DeGregorio MW. Chapter 4.20.3.6 - Modified Hormones, SERMs, TSECs, and STEARs. In: Reference Module in Biomedical Sciences. Elsevier; 2014. (ScienceDirect). View Source
